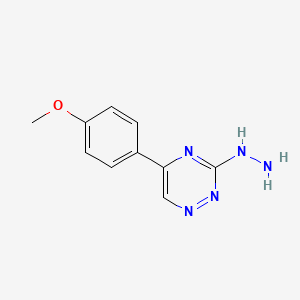

3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine

Beschreibung

Eigenschaften

IUPAC Name |

[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)9-6-12-15-10(13-9)14-11/h2-6H,11H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDCQPZUCFMBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208054 | |

| Record name | as-Triazine, 3-hydrazino-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59318-41-1 | |

| Record name | as-Triazine, 3-hydrazino-5-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059318411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine, 3-hydrazino-5-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Reactions

- Precursor: The synthesis typically starts from 3-amino-5-(4-methoxyphenyl)-1,2,4-triazine, which provides the triazine core and the 4-methoxyphenyl substituent at the 5-position.

- Hydrazine Source: Hydrazine hydrate is used as the nucleophile to replace the amino group at the 3-position with a hydrazino group.

Reaction Conditions

- The reaction is usually conducted in an organic solvent such as ethanol or methanol.

- Reflux conditions are commonly employed to facilitate the substitution reaction.

- Reaction times vary but generally range from 1 to several hours depending on the scale and specific conditions.

Example Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-amino-5-(4-methoxyphenyl)-1,2,4-triazine + Hydrazine hydrate (excess) in ethanol | Reflux for 2-4 hours to allow substitution at 3-position |

| 2 | Cooling and filtration | Precipitation of product |

| 3 | Recrystallization from ethanol or methanol | Purification of the final compound |

This approach aligns with the synthesis of related compounds such as 3-hydrazino-5-phenyl-1,2,4-triazine, where hydrazine hydrate reacts with the corresponding amino-triazine precursor under reflux to yield the hydrazino derivative.

Alternative Synthetic Approaches and Modifications

Some research explores the use of substituted triazines with additional functional groups or different aromatic substituents, including 5,6-diphenyl or 4-aryl derivatives, to prepare hydrazino-triazine analogs. These methods often involve:

- Acylation and cyclocondensation reactions with hydrazine derivatives and various heterocyclic reagents to introduce additional functionalities.

- Use of microwave-assisted synthesis to enhance reaction rates and yields.

- Reactions with spiro compounds or heterocyclic ketones to form carbohydrazides or related derivatives as intermediates.

While these methods are more complex and tailored to specific derivatives, they provide insight into the versatility of the hydrazino-triazine scaffold and potential routes to functionalized analogs.

Purification and Characterization

- Purification: The crude product is typically purified by recrystallization from ethanol or methanol. For industrial or large-scale synthesis, additional purification techniques such as column chromatography may be employed to enhance purity.

- Characterization: The final compound is characterized by melting point determination, IR spectroscopy (noting NH stretching bands), and mass spectrometry to confirm molecular weight and structure.

Summary Table of Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | 3-amino-5-(4-methoxyphenyl)-1,2,4-triazine |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (~78 °C for ethanol) |

| Reaction Time | 2-4 hours |

| Work-up | Cooling, filtration, recrystallization |

| Purification | Recrystallization; column chromatography (optional) |

| Characterization Methods | Melting point, IR spectroscopy, mass spectrometry |

Research Findings and Optimization Notes

- The reaction of hydrazine hydrate with amino-triazine precursors is generally high yielding, with yields often exceeding 70%.

- Microwave-assisted synthesis has been reported to improve reaction times significantly while maintaining or improving yields, although specific data for the 4-methoxyphenyl derivative is limited.

- The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity of the triazine ring, potentially requiring slight adjustments in reaction time or temperature.

- Purity and crystallinity of the product are critical for subsequent applications, especially in medicinal chemistry, necessitating careful control of recrystallization conditions.

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

The hydrazino group (-NH-NH₂) exhibits nucleophilic reactivity, enabling condensation with carbonyl-containing substrates. For example:

-

Reaction with 4-Arylidene-2-phenyl-5(4H)-oxazolones :

In toluene, 3-hydrazino-5,6-diphenyl-1,2,4-triazine reacts with 4-arylidene-2-phenyl-5(4H)-oxazolones to yield substituted acrylic acid hydrazides. In glacial acetic acid, the same reactants form imidazolones via cyclization . Similar reactivity is expected for 3-hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine, with the methoxyphenyl group potentially influencing reaction rates or regioselectivity.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Arylidene-5(4H)-oxazolone | Toluene, reflux | Acrylic acid hydrazide | Moderate | |

| 4-Arylidene-5(4H)-oxazolone | Glacial acetic acid | Imidazolone | Moderate |

Formation of Hydrazones

The hydrazino group can form hydrazones via reaction with aldehydes or ketones. For instance:

-

Reaction with 4-Benzylidene-3-methyl-5(4H)-isoxazolone :

In the case of 3-hydrazino-5,6-diphenyl-1,2,4-triazine, this reaction proceeds via 1,4-addition followed by elimination, yielding benzaldehyde hydrazone and 3-methyl-5(4H)-isoxazolone . The electron-donating methoxy group in this compound may enhance the nucleophilicity of the hydrazino group, facilitating similar reactions.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Benzylidene-isoxazolone | Toluene, ambient | Benzaldehyde hydrazone | High |

Cyclization and Heterocycle Formation

The hydrazino group participates in cyclization reactions to form fused heterocycles. For example:

-

Synthesis of Pyrazolo-Oxadiazines :

Hydrazino-triazines react with hydroxylamine derivatives to form 1,2,5-oxadiazine frameworks . Such reactivity could enable the synthesis of pyrazolo[3,4-c] oxadiazine derivatives if this compound undergoes analogous transformations.

Functionalization via Nucleophilic Substitution

The triazine ring’s electron-deficient nature allows for nucleophilic substitution at the C-3 position. While direct examples are scarce, related studies show that:

-

Reaction with Cyanuric Chloride :

Hydrazino-triazines can undergo stepwise substitution with dichlorotriazines to form dimeric structures . This suggests potential for synthesizing bis-triazine derivatives using this compound as a building block.

Key Considerations

-

Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, potentially stabilizing intermediates in condensation or cyclization reactions.

-

Steric Influence : The methoxy group’s bulk may hinder reactions at the triazine ring’s C-5 position.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine have been explored in several studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, studies have shown that modifications to the triazine structure can enhance its potency against breast cancer (MCF-7) and colon carcinoma (HCT-116) cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. It shows promising results against a range of bacterial strains and fungi, suggesting potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : Similar compounds within the triazine family have demonstrated anti-inflammatory properties, indicating that this compound may also possess similar effects. This could make it a candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study synthesized a series of triazine derivatives based on the hydrazino framework and evaluated their anticancer properties. The results indicated significant inhibition of cell proliferation in multiple cancer types while sparing normal cells .

- Antimicrobial Studies : Another investigation assessed various derivatives for their antimicrobial activity against pathogenic bacteria and fungi. The findings suggested that specific substitutions on the triazine ring could enhance efficacy .

- Anti-inflammatory Activity : Research focused on evaluating the anti-inflammatory effects of related triazines showed that these compounds could effectively reduce inflammation in animal models, paving the way for potential therapeutic applications in inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Electron Effects : Fluorinated analogs (e.g., 5,6-di(4'-fluorophenyl)-1,2,4-triazines) exhibit electron-withdrawing effects, which may enhance reactivity in cyclin-dependent kinase (CDK) inhibition compared to methoxy-substituted derivatives .

Antioxidant Activity

- Spiro-1,2,4-triazines (e.g., 7a–7d): Exhibited moderate DPPH radical scavenging (200–1,000 ppm), though less potent than BHT or TBHQ . The hydrazino group in the target compound may enhance radical trapping, but direct comparisons are lacking.

CDK2 Inhibition and Antitumor Activity

- Fluorinated Derivatives: 3-Amino-5,6-di(4'-fluorophenyl)-1,2,4-triazine (3) and its analogs demonstrated significant CDK2 inhibition and antitumor activity, attributed to fluorine's electron-withdrawing effects and enhanced binding affinity .

- Methoxy Substitution : The para-methoxy group may reduce CDK2 inhibition compared to fluorinated analogs due to electronic differences, though this requires experimental validation.

Reactivity

- Hydrazino Group: The -NHNH₂ moiety in the target compound enables nucleophilic reactions, such as condensation with carbonyl groups, which are less feasible in analogs with amino or mercapto substituents .

- Energetic Materials: Nitro-substituted triazines (e.g., 31 and 32 in ) show insensitivity to mechanical stimuli, contrasting sharply with the hydrazino-methoxy derivative’s likely applications in medicinal chemistry .

Physicochemical Properties

| Property | This compound | 3-Hydrazino-5-phenyl-1,2,4-triazine | Fluorinated Analogs |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (due to OMe) | Lower | Moderate (fluorine effects) |

| Solubility | Moderate in polar solvents | Higher in polar solvents | Low (fluorine hydrophobicity) |

| Thermal Stability | Not reported | Not reported | High (e.g., nitro derivatives) |

Biologische Aktivität

Overview

3-Hydrazino-5-(4-methoxyphenyl)-1,2,4-triazine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. Triazine derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydrazino group and a methoxyphenyl substituent, which are critical for its biological activity.

Anticancer Activity

Research has shown that triazine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various triazines can inhibit cell proliferation and induce apoptosis in cancer cells. Notably, compounds with similar structures to this compound have been reported to possess high cytotoxicity against cancer cell lines such as HCT-8 and HepG-2 .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Induction of apoptosis |

| 2-(p-nitrobenzylidene)-4-phenyl-thioxo-triazine | HepG-2 | 2.67 | Inhibition of cell proliferation |

| 5-(4-chlorophenyl)-6-(methylsulfonyl)triazine | HCT-8 | 0.016 | Inhibition of CYP enzymes |

Antimicrobial Activity

Triazines have also been studied for their antimicrobial properties. The presence of hydrazino and methoxy groups enhances the compound's ability to act against various pathogens. In vitro studies indicate that similar triazines exhibit broad-spectrum antimicrobial activity against bacteria and fungi .

Antihypertensive Activity

In animal models, particularly spontaneously hypertensive rats (SHR), certain triazines have demonstrated antihypertensive effects. For example, a series of hydrazino-substituted triazines showed moderate antihypertensive activity with favorable therapeutic indices compared to standard treatments like hydralazine .

Table 2: Antihypertensive Activity of Triazine Derivatives

| Compound Name | LD50 (mg/kg) | Effectiveness |

|---|---|---|

| This compound | >300 | Moderate |

| Hydralazine | 100 | Standard |

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of various triazine derivatives. For instance:

- Anticancer Study : A study evaluated the effects of a series of triazine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that compounds similar to this compound could significantly enhance caspase-3 activity at concentrations as low as 10 µM .

- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of triazines against common bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Q. How can interdisciplinary approaches (e.g., chemical engineering, AI) scale up this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.